

Application Notes and Protocols for Photochemical Modifications of Azetidine-2-Carboxylic Acids

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Compound of Interest

Compound Name: (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the photochemical modification of azetidine-2-carboxylic acids. These methods offer mild and efficient routes to functionalized azetidine derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The protocols focus on two key transformations: photocatalytic decarboxylative alkylation for the synthesis of 2-alkylazetidines and the Norrish-Yang cyclization for the formation of azetidinols, which can undergo subsequent ring-opening reactions.

Application Note 1: Photocatalytic Decarboxylative Alkylation of N-Boc-Azetidine-2-Carboxylic Acid

This note describes a visible-light-mediated photoredox-catalyzed decarboxylative coupling of N-Boc-azetidine-2-carboxylic acid with various Michael acceptors to synthesize a range of 2-alkylazetidine derivatives. This transformation is characterized by its mild reaction conditions, broad substrate scope, and scalability, making it a valuable tool for the synthesis of novel azetidine-containing compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

General Reaction Scheme:

Azetidine-2-carboxylic acid derivatives can be converted into the corresponding alkylated products via a photoredox-catalyzed decarboxylation and subsequent addition to an electron-deficient alkene. The reaction is typically carried out in the presence of a suitable photocatalyst and a base under visible light irradiation.

Quantitative Data Summary

The following table summarizes the yields of 2-alkylazetidines obtained from the photocatalytic decarboxylative alkylation of N-Boc-azetidine-2-carboxylic acid with various electron-deficient alkenes.

Entry	Alkene Substrate	Product	Yield (%)
1	4-Vinylpyridine	2-(2-(Pyridin-4-yl)ethyl)-1-Boc-azetidine	85
2	Acrylonitrile	2-(2-Cyanoethyl)-1-Boc-azetidine	78
3	Methyl acrylate	Methyl 3-(1-Boc-azetidin-2-yl)propanoate	82
4	N,N-Dimethylacrylamide	3-(1-Boc-azetidin-2-yl)-N,N-dimethylpropanamide	75
5	Phenyl vinyl sulfone	2-(2-(Phenylsulfonyl)ethyl)-1-Boc-azetidine	90

Experimental Protocols

Protocol 1: Batch Synthesis of 2-(2-(Pyridin-4-yl)ethyl)-1-Boc-azetidine

Materials:

- N-Boc-azetidine-2-carboxylic acid

- 4-Vinylpyridine
- fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III))
- Cesium carbonate (Cs₂CO₃)
- Dimethylformamide (DMF), anhydrous
- Schlenk flask
- Magnetic stirrer
- Blue LED lamp (450 nm)
- Standard laboratory glassware for work-up and purification

Procedure:

- To a Schlenk flask charged with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid (1.0 equiv.), 4-vinylpyridine (2.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and Cs₂CO₃ (1.5 equiv.).
- Evacuate and backfill the flask with nitrogen three times.
- Add anhydrous DMF via syringe to achieve a 0.1 M concentration of the carboxylic acid.
- Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (e.g., Kessil PR160L-456 nm) for 24 hours.
- Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(pyridin-4-yl)ethyl)-1-Boc-azetidine.

Protocol 2: Flow Synthesis of 2-Alkylazetidines

Materials and Equipment:

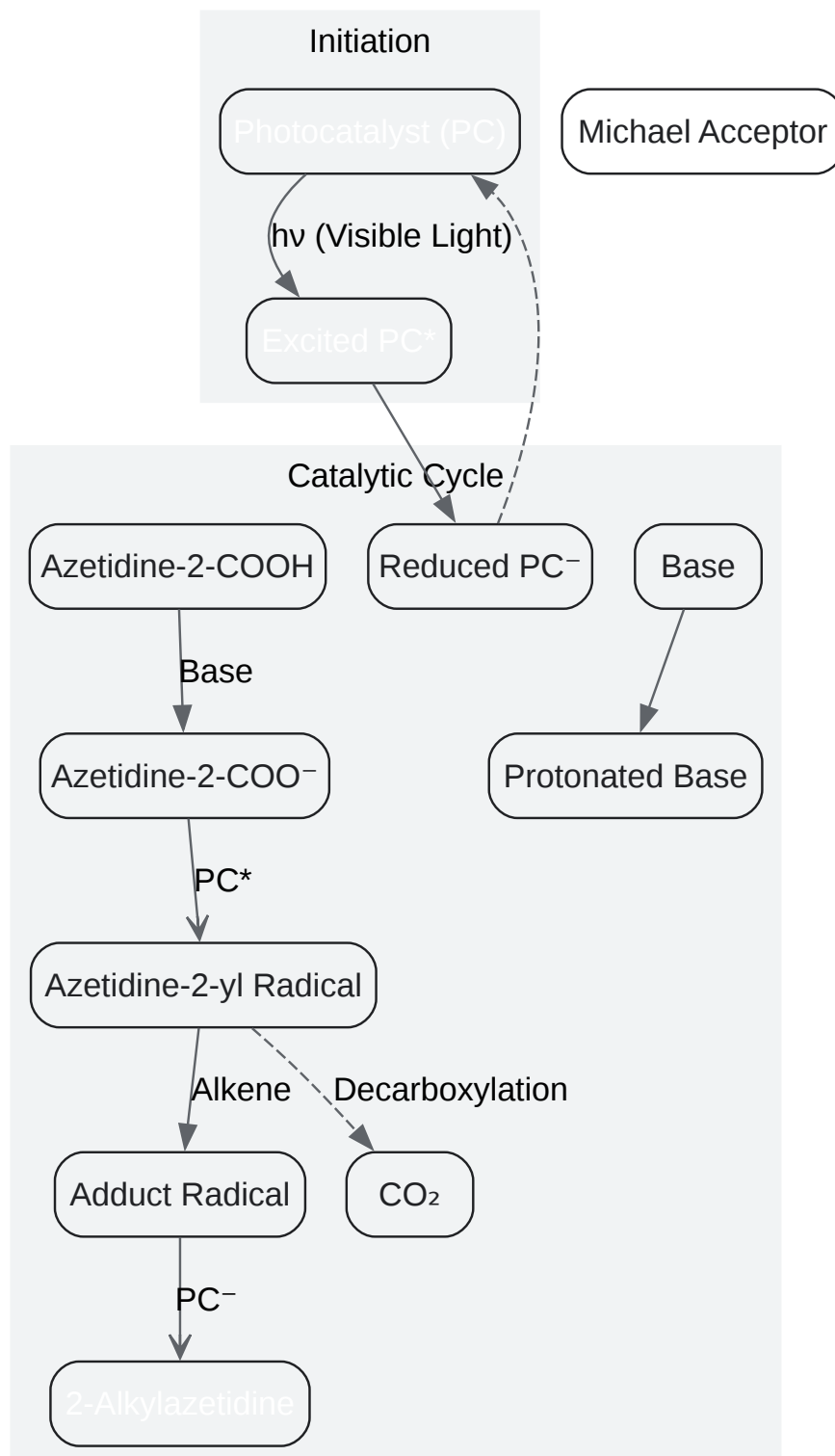
- Stock solutions of N-Boc-azetidine-2-carboxylic acid, alkene, photocatalyst, and base in a suitable solvent (e.g., DMF or MeCN).
- Syringe pumps
- T-mixer
- Flow reactor with a defined volume (e.g., FEP tubing)
- Blue LED light source wrapped around the flow reactor
- Back-pressure regulator
- Collection flask

Procedure:

- Prepare stock solutions of the reagents at appropriate concentrations.
- Set up the flow chemistry system with syringe pumps, a T-mixer, the photoreactor, and a back-pressure regulator.
- Pump the reagent solutions through the T-mixer and into the photoreactor at defined flow rates to achieve the desired residence time.
- Irradiate the reaction mixture as it flows through the reactor using a blue LED light source.
- Collect the output from the reactor in a collection flask.
- Once the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

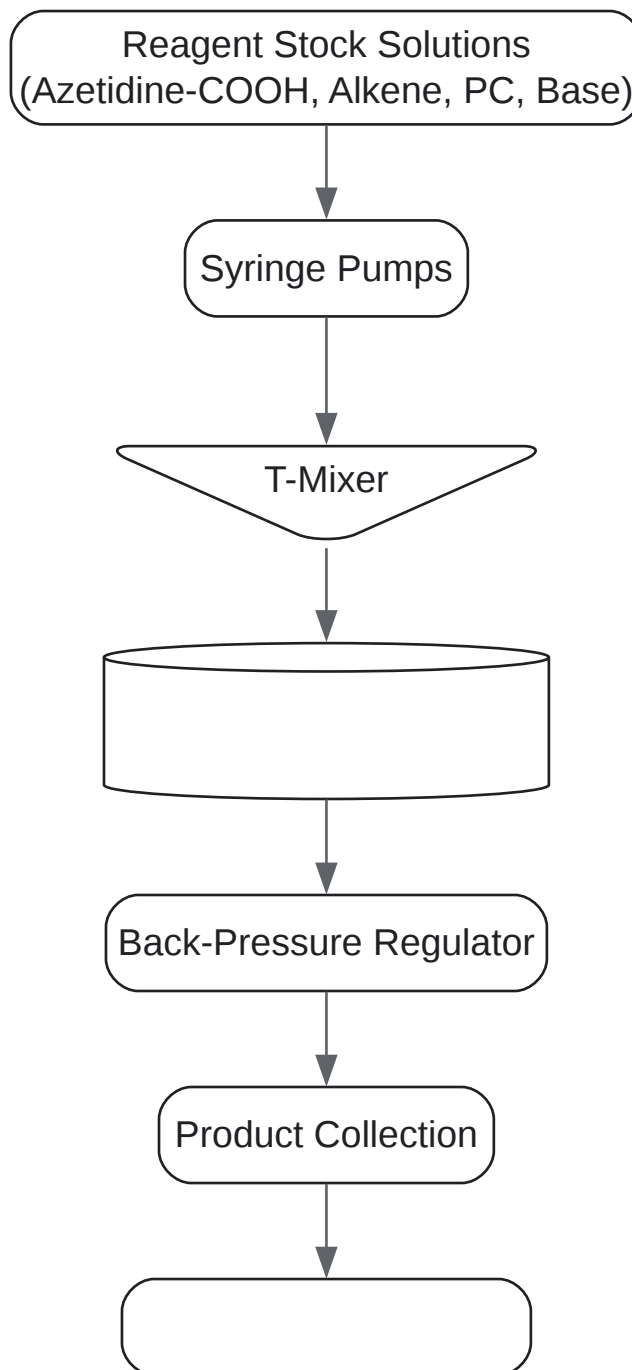
Mechanism of Photocatalytic Decarboxylative Alkylation



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Caption: Mechanism of Photocatalytic Decarboxylative Alkylation.

Workflow for Photochemical Flow Synthesis

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Caption: Workflow for Photochemical Flow Synthesis.

Application Note 2: Norrish-Yang Cyclization for Azetidinol Synthesis and Subsequent Ring-Opening

This application note details the synthesis of 3-hydroxyazetidines (azetidinols) via an intramolecular Norrish-Yang cyclization of α -amino ketones.^{[6][7]} These strained heterocyclic intermediates can then undergo ring-opening reactions to afford functionalized acyclic amino alcohol derivatives.^[6] This two-step sequence provides a powerful strategy for the synthesis of complex molecular scaffolds from simple precursors.

General Reaction Scheme:

The photochemical irradiation of α -amino ketones triggers an intramolecular hydrogen atom abstraction followed by radical-radical recombination to yield the corresponding azetidinol. Subsequent treatment with a nucleophile or Lewis acid can induce ring-opening.

Quantitative Data Summary

The following table presents representative yields for the Norrish-Yang cyclization and subsequent ring-opening reactions.

Entry	α -Amino Ketone Substrate	Azetidinol Product	Cyclization Yield (%)	Ring-Opening Product	Ring-Opening Yield (%)
1	N-Benzoyl-N-methyl-2-aminoacetophenone	1-Benzoyl-2-methyl-3-phenyl-3-azetidinol	75	N-(2-hydroxy-2-phenylethyl)-N-methylbenzamide	88 (with H ₂ O/H ⁺)
2	N-Tosyl-2-aminoacetophenone	1-Tosyl-3-phenyl-3-azetidinol	81	N-(2-hydroxy-2-phenylethyl)tosylamide	92 (with H ₂ O/H ⁺)

Experimental Protocols

Protocol 3: Synthesis of 1-Tosyl-3-phenyl-3-azetidinol via Norrish-Yang Cyclization

Materials:

- N-Tosyl-2-aminoacetophenone
- Acetonitrile, HPLC grade
- Quartz reaction vessel
- High-pressure mercury lamp
- Cooling system for the lamp
- Standard laboratory glassware for work-up and purification

Procedure:

- Dissolve N-tosyl-2-aminoacetophenone in acetonitrile to a concentration of 0.05 M in a quartz reaction vessel.
- Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
- Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at 20-25 °C using a cooling system.
- Monitor the reaction progress by TLC or LC-MS.
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the 1-tosyl-3-phenyl-3-azetidinol.

Protocol 4: Ring-Opening of 1-Tosyl-3-phenyl-3-azetidinol

Materials:

- 1-Tosyl-3-phenyl-3-azetidinol

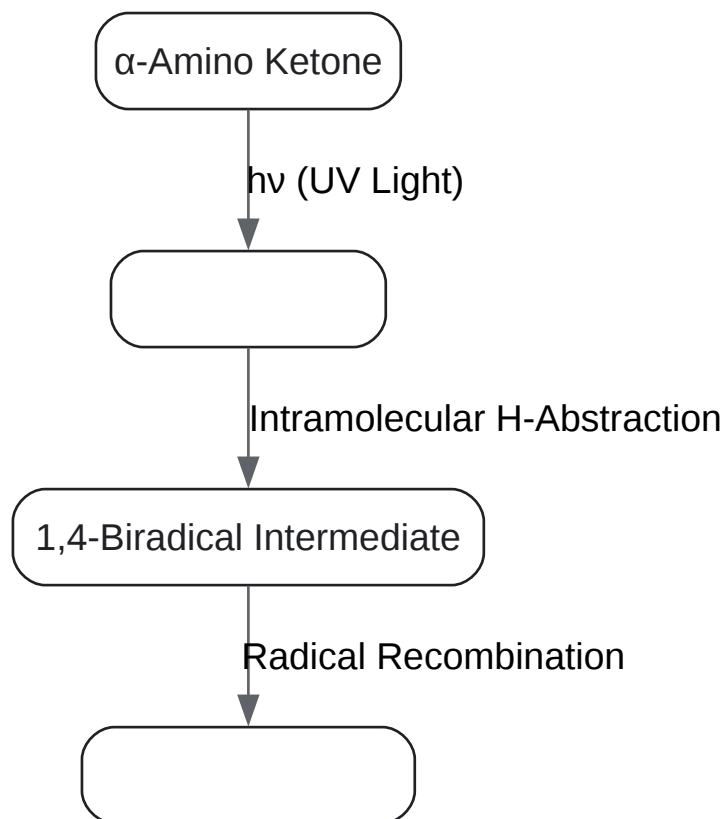
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (catalytic amount)
- Standard laboratory glassware for work-up and purification

Procedure:

- Dissolve 1-tosyl-3-phenyl-3-azetidinol in a mixture of THF and water (4:1).
- Add a catalytic amount of hydrochloric acid.
- Stir the reaction mixture at room temperature and monitor by TLC.
- Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by column chromatography to obtain N-(2-hydroxy-2-phenylethyl)tosylamide.

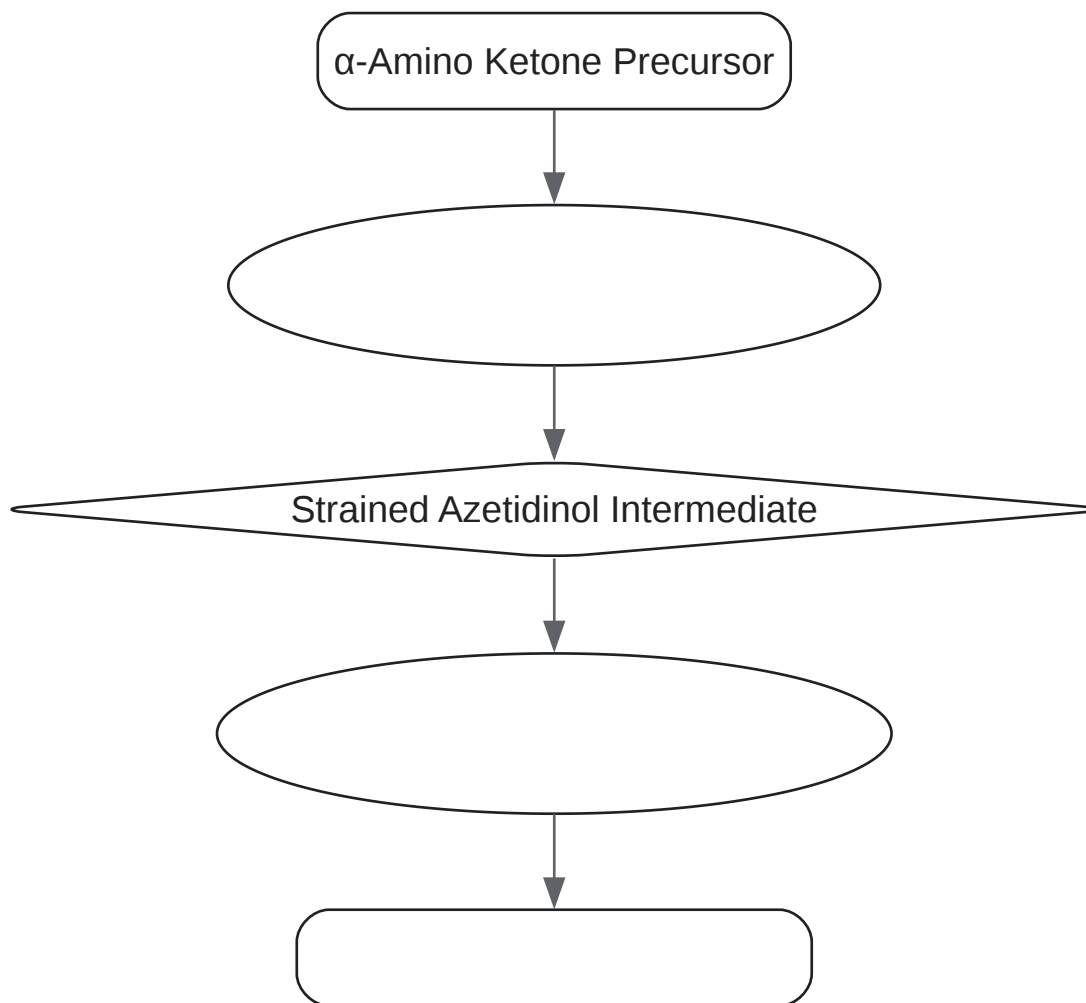
Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Norrish-Yang Cyclization

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Caption: Mechanism of Norrish-Yang Cyclization.

Logical Workflow for Azetidinol Synthesis and Ring-Opening



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Caption: Logical Workflow for Azetidinol Synthesis and Ring-Opening.

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